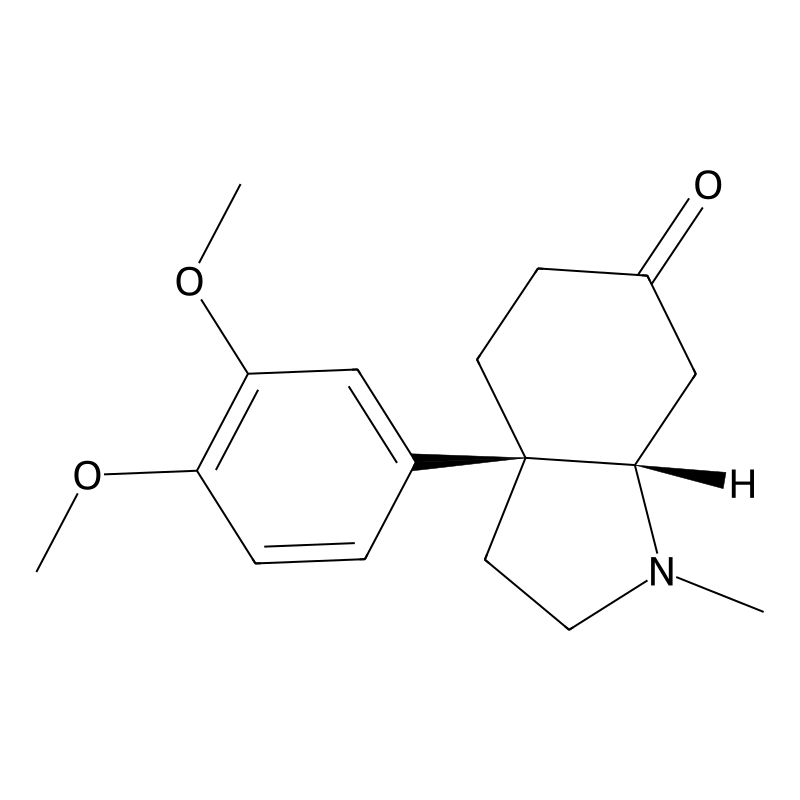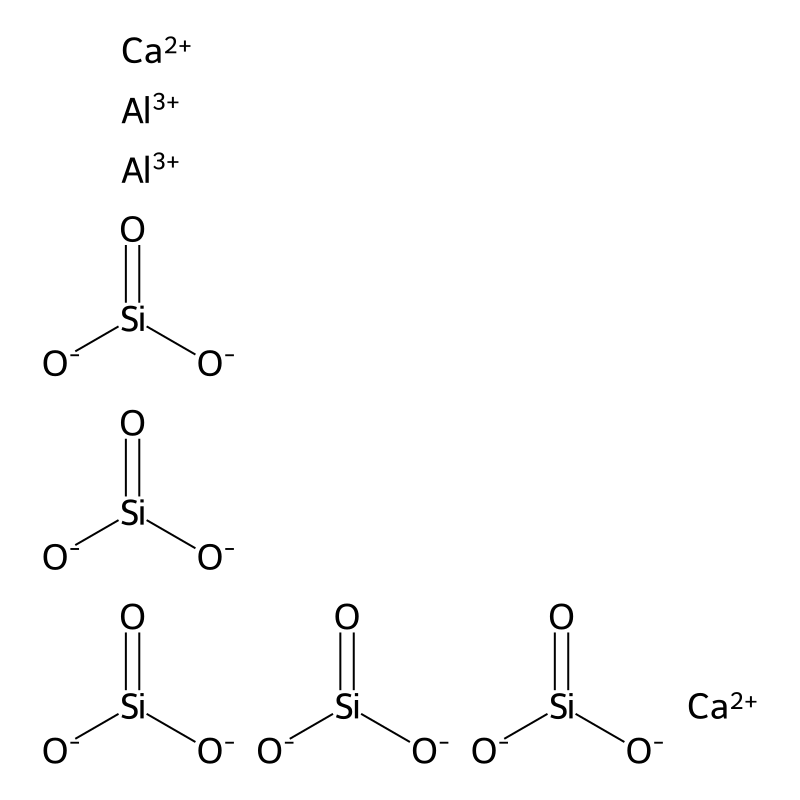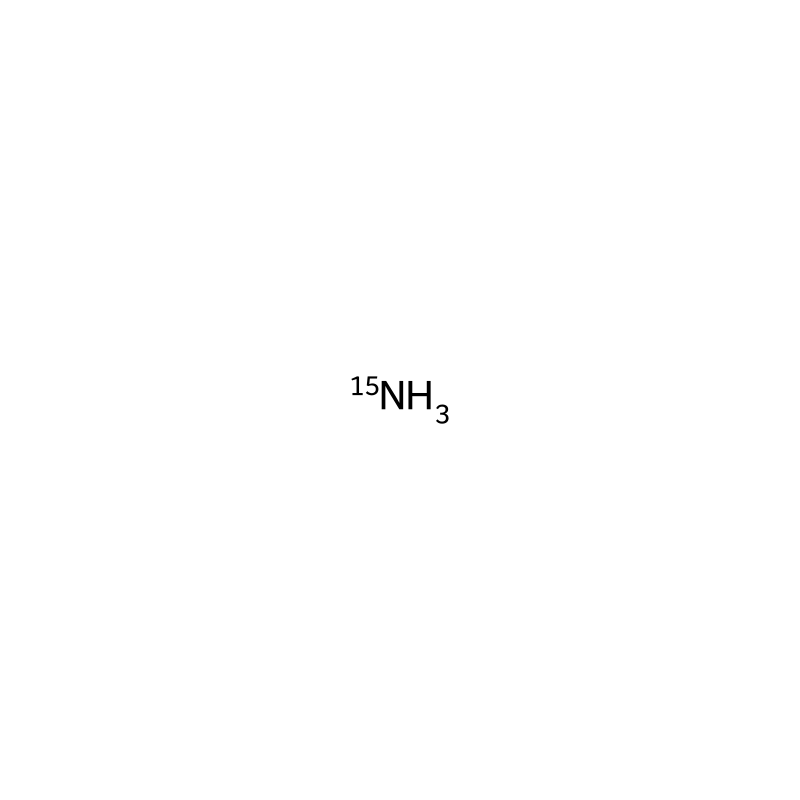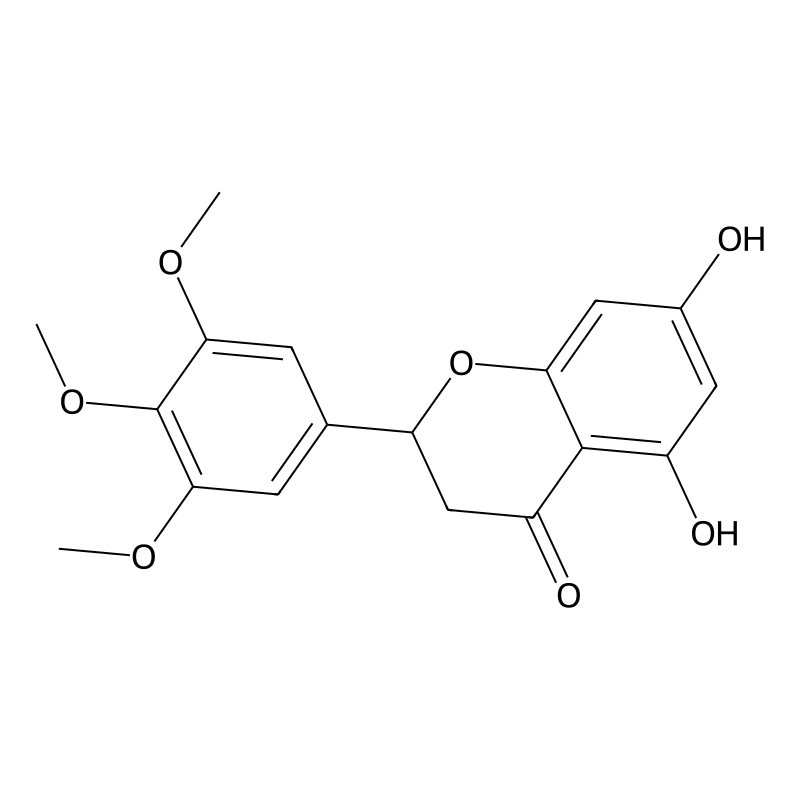Purvalanol B

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Purvalanol B is a small molecule with promising applications in scientific research, particularly due to its ability to inhibit cyclin-dependent kinases (cdks) []. Here's a breakdown of its key research applications:
Selective Cdk Inhibition
Purvalanol B acts as a potent and selective inhibitor of cdks, a family of enzymes crucial for cell cycle progression. Studies have shown it to have exceptionally low IC50 values (half maximal inhibitory concentration) against cdk1, cdk2, and cdk5, ranging from 6 to 9 nM []. This indicates its high binding affinity and effectiveness in inhibiting these specific cdks.
The selectivity of Purvalanol B is another significant aspect. It exhibits minimal inhibitory activity against other protein kinases, with IC50 values exceeding 10,000 nM []. This characteristic minimizes off-target effects and allows researchers to focus on the specific effects of cdk inhibition.
Antiproliferative Properties
Due to its cdk inhibitory action, Purvalanol B demonstrates antiproliferative properties in cellular models []. This means it can suppress the uncontrolled growth of cells, which is a key factor in cancer research. The mechanism behind this effect is thought to involve the ERK1 and ERK2 signaling pathway []. These proteins play a role in cell proliferation, and Purvalanol B's influence on this pathway contributes to its antiproliferative activity.
Purvalanol B, also known as NG 95, is a selective inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK1, CDK2, and CDK4. It belongs to the class of 6-aminopurines, which are purines containing an amino group at position six. The chemical formula for Purvalanol B is C20H25ClN6O3, with a molecular weight of approximately 432.90 g/mol. This compound has garnered attention for its potential applications in cancer treatment due to its ability to inhibit cell cycle progression by interfering with the activity of cyclin-dependent kinases, which are crucial regulators of the cell cycle .
Purvalanol B acts as an ATP-competitive inhibitor for specific CDKs [, ]. This means it competes with the natural cellular energy molecule ATP for binding to the CDK enzyme, thereby disrupting its activity and cell cycle progression [, ]. Studies suggest Purvalanol B might also influence cellular pathways beyond CDK inhibition [].
Purvalanol B functions primarily through competitive inhibition of ATP binding at the active site of CDKs. This inhibition disrupts the phosphorylation of target proteins necessary for cell cycle progression. The compound exhibits high potency against various CDK-cyclin complexes, with IC50 values around 6 nM for CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 . The mechanism of action involves the formation of a stable complex between Purvalanol B and the kinase domain of CDKs, effectively blocking their catalytic activity and leading to cell cycle arrest .
Purvalanol B has demonstrated significant biological activity in various cellular models. It induces apoptosis in cancer cells by activating signaling pathways associated with programmed cell death. Specifically, it has been shown to mediate antiproliferative effects via extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2) pathways . Additionally, Purvalanol B promotes autophagy in cellular models, contributing to its potential as an anticancer agent by enhancing the degradation of cellular components and preventing tumor growth .
The synthesis of Purvalanol B involves several key steps that typically include the formation of the purine scaffold followed by various substitutions to achieve the desired biological activity. A common synthetic route includes the reaction of specific precursors under controlled conditions to yield the final product. For example, one method involves heating a mixture of 2-chloro-N-(2-(5-(dimethylamino)naphthalene-1-sulfonamido) ethyl)-4-(2-fluoro-9-isopropyl-9H-purin-6-ylamino)benzamide with R-(-)-2-amino-3-methyl-1-butanol in n-butanol at elevated temperatures for an extended period .
Purvalanol B is primarily researched for its application in cancer therapeutics due to its ability to inhibit cell proliferation and induce apoptosis in malignant cells. Its selectivity for cyclin-dependent kinases makes it a valuable candidate for targeted cancer therapies aimed at disrupting abnormal cell cycle regulation commonly seen in tumors . Furthermore, it has potential applications in studying cell cycle dynamics and the role of CDKs in various biological processes.
Research on Purvalanol B has highlighted its interactions with various cellular proteins and signaling pathways. It has been shown to interact with multiple substrates involved in neuronal development and apoptosis regulation. Notably, Purvalanol B affects proteins such as SRC, NOS3, and p53/TP53, influencing pathways that regulate cell survival and differentiation . Studies have also indicated that it can modulate actin dynamics through phosphorylation of small GTPases like RAC1 and CDC42, which are critical for cytoskeletal organization and cellular motility .
Several compounds share structural similarities with Purvalanol B and exhibit comparable biological activities as CDK inhibitors. Below is a comparison highlighting their unique features:
Purvalanol B is unique among these compounds due to its specific selectivity towards certain cyclin-dependent kinases while exhibiting strong antiproliferative properties without broadly affecting other kinases.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Ringer L, Sirajuddin P, Yenugonda VM, Ghosh A, Divito K, Trabosh V, Patel Y, Brophy A, Grindrod S, Lisanti MP, Rosenthal D, Brown ML, Avantaggiati ML, Rodriguez O, Albanese C. VMY-1-103, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells. Cancer Biol Ther. 2010 Aug 15;10(4):320-5. PubMed PMID: 20574155; PubMed Central PMCID: PMC3040852.
3: Sirajuddin P, Das S, Ringer L, Rodriguez OC, Sivakumar A, Lee YC, Üren A, Fricke ST, Rood B, Ozcan A, Wang SS, Karam S, Yenugonda V, Salinas P, Petricoin E 3rd, Pishvaian M, Lisanti MP, Wang Y, Schlegel R, Moasser B, Albanese C. Quantifying the CDK inhibitor VMY-1-103's activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI. Cell Cycle. 2012 Oct 15;11(20):3801-9. doi: 10.4161/cc.21988. PubMed PMID: 22983062; PubMed Central PMCID: PMC3495823.
4: Ringer L, Sirajuddin P, Heckler M, Ghosh A, Suprynowicz F, Yenugonda VM, Brown ML, Toretsky JA, Uren A, Lee Y, MacDonald TJ, Rodriguez O, Glazer RI, Schlegel R, Albanese C. VMY-1-103 is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells. Cancer Biol Ther. 2011 Nov 1;12(9):818-26. doi: 10.4161/cbt.12.9.17682. PubMed PMID: 21885916; PubMed Central PMCID: PMC3367670.
5: Glauner H, Ruttekolk IR, Hansen K, Steemers B, Chung YD, Becker F, Hannus S, Brock R. Simultaneous detection of intracellular target and off-target binding of small molecule cancer drugs at nanomolar concentrations. Br J Pharmacol. 2010 Jun;160(4):958-70. doi: 10.1111/j.1476-5381.2010.00732.x. PubMed PMID: 20590591; PubMed Central PMCID: PMC2936001.
6: Donald RG, Zhong T, Meijer L, Liberator PA. Characterization of two T. gondii CK1 isoforms. Mol Biochem Parasitol. 2005 May;141(1):15-27. PubMed PMID: 15811523.
7: Yenugonda VM, Deb TB, Grindrod SC, Dakshanamurthy S, Yang Y, Paige M, Brown ML. Fluorescent cyclin-dependent kinase inhibitors block the proliferation of human breast cancer cells. Bioorg Med Chem. 2011 Apr 15;19(8):2714-25. doi: 10.1016/j.bmc.2011.02.052. PubMed PMID: 21440449.
8: Ringer L, Sirajuddin P, Tricoli L, Waye S, Choudhry MU, Parasido E, Sivakumar A, Heckler M, Naeem A, Abdelgawad I, Liu X, Feldman AS, Lee RJ, Wu CL, Yenugonda V, Kallakury B, Dritschilo A, Lynch J, Schlegel R, Rodriguez O, Pestell RG, Avantaggiati ML, Albanese C. The induction of the p53 tumor suppressor protein bridges the apoptotic and autophagic signaling pathways to regulate cell death in prostate cancer cells. Oncotarget. 2014 Nov 15;5(21):10678-91. PubMed PMID: 25296977; PubMed Central PMCID: PMC4279402.
9: Rockey WM, Elcock AH. Rapid computational identification of the targets of protein kinase inhibitors. J Med Chem. 2005 Jun 16;48(12):4138-52. PubMed PMID: 15943486.
10: Sera T. [Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors]. Tanpakushitsu Kakusan Koso. 2007 Oct;52(13 Suppl):1812-3. Review. Japanese. PubMed PMID: 18051438.
11: Price PM, Yu F, Kaldis P, Aleem E, Nowak G, Safirstein RL, Megyesi J. Dependence of cisplatin-induced cell death in vitro and in vivo on cyclin-dependent kinase 2. J Am Soc Nephrol. 2006 Sep;17(9):2434-42. PubMed PMID: 16914540; PubMed Central PMCID: PMC1698291.
12: Dalgarno D, Stehle T, Narula S, Schelling P, van Schravendijk MR, Adams S, Andrade L, Keats J, Ram M, Jin L, Grossman T, MacNeil I, Metcalf C 3rd, Shakespeare W, Wang Y, Keenan T, Sundaramoorthi R, Bohacek R, Weigele M, Sawyer T. Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds. Chem Biol Drug Des. 2006 Jan;67(1):46-57. PubMed PMID: 16492148.
13: Becker F, Murthi K, Smith C, Come J, Costa-Roldán N, Kaufmann C, Hanke U, Degenhart C, Baumann S, Wallner W, Huber A, Dedier S, Dill S, Kinsman D, Hediger M, Bockovich N, Meier-Ewert S, Kluge AF, Kley N. A three-hybrid approach to scanning the proteome for targets of small molecule kinase inhibitors. Chem Biol. 2004 Feb;11(2):211-23. PubMed PMID: 15123283.
14: Breitenlechner CB, Kairies NA, Honold K, Scheiblich S, Koll H, Greiter E, Koch S, Schäfer W, Huber R, Engh RA. Crystal structures of active SRC kinase domain complexes. J Mol Biol. 2005 Oct 21;353(2):222-31. PubMed PMID: 16168436.
15: Mayhood TW, Windsor WT. Ligand binding affinity determined by temperature-dependent circular dichroism: cyclin-dependent kinase 2 inhibitors. Anal Biochem. 2005 Oct 15;345(2):187-97. PubMed PMID: 16140252.
16: Knockaert M, Gray N, Damiens E, Chang YT, Grellier P, Grant K, Fergusson D, Mottram J, Soete M, Dubremetz JF, Le Roch K, Doerig C, Schultz P, Meijer L. Intracellular targets of cyclin-dependent kinase inhibitors: identification by affinity chromatography using immobilised inhibitors. Chem Biol. 2000 Jun;7(6):411-22. PubMed PMID: 10873834.
17: Knockaert M, Lenormand P, Gray N, Schultz P, Pouysségur J, Meijer L. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol. Oncogene. 2002 Sep 19;21(42):6413-24. PubMed PMID: 12226745.
18: Schang LM, Bantly A, Knockaert M, Shaheen F, Meijer L, Malim MH, Gray NS, Schaffer PA. Pharmacological cyclin-dependent kinase inhibitors inhibit replication of wild-type and drug-resistant strains of herpes simplex virus and human immunodeficiency virus type 1 by targeting cellular, not viral, proteins. J Virol. 2002 Aug;76(15):7874-82. PubMed PMID: 12097601; PubMed Central PMCID: PMC136397.
19: Doerig C. Protein kinases as targets for anti-parasitic chemotherapy. Biochim Biophys Acta. 2004 Mar 11;1697(1-2):155-68. Review. PubMed PMID: 15023358.
20: Corellou F, Brownlee C, Kloareg B, Bouget FY. Cell cycle-dependent control of polarised development by a cyclin-dependent kinase-like protein in the Fucus zygote. Development. 2001 Nov;128(21):4383-92. PubMed PMID: 11684672.








